PFE-360
CAS No.: 1527475-61-1
Cat. No.: VC0539315
Molecular Formula: C16H16N6O
Molecular Weight: 308.345
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1527475-61-1 |
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Molecular Formula | C16H16N6O |
Molecular Weight | 308.345 |
IUPAC Name | 1-methyl-4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrrole-2-carbonitrile |
Standard InChI | InChI=1S/C16H16N6O/c1-21-9-11(6-12(21)7-17)13-8-18-15-14(13)16(20-10-19-15)22-2-4-23-5-3-22/h6,8-10H,2-5H2,1H3,(H,18,19,20) |
Standard InChI Key | IYQTYHISVSPMSU-UHFFFAOYSA-N |
SMILES | CN1C=C(C=C1C#N)C2=CNC3=C2C(=NC=N3)N4CCOCC4 |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
PFE-360 is characterized by the molecular formula C16H16N6O and a molecular weight of 308.345 . Its IUPAC name is 1-methyl-4-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyrrole-2-carbonitrile . The compound features a complex heterocyclic structure with multiple nitrogen-containing rings, which contributes to its specific binding properties and selectivity profile.
Structural Information
The detailed structural information for PFE-360 is summarized in the following table:
Parameter | Value |
---|---|
Molecular Formula | C16H16N6O |
Molecular Weight | 308.345 |
SMILES | CN1C=C(C=C1C#N)C2=CNC3=C2C(=NC=N3)N4CCOCC4 |
InChI | InChI=1S/C16H16N6O/c1-21-9-11(6-12(21)7-17)13-8-18-15-14(13)16(20-10-19-15)22-2-4-23-5-3-22/h6,8-10H,2-5H2,1H3,(H,18,19,20) |
InChIKey | IYQTYHISVSPMSU-UHFFFAOYSA-N |
The structural complexity of PFE-360 is further illustrated by its predicted collision cross-section data for various adducts, demonstrating its physical characteristics in mass spectrometry analysis .
Pharmacological Profile
Potency and Selectivity
PFE-360 demonstrates exceptional potency as a LRRK2 inhibitor with an in vivo IC50 of 2.3 nM. This high potency makes it one of the most effective LRRK2 inhibitors developed to date. While the compound exhibits remarkable selectivity for LRRK2, research has indicated that at higher concentrations, it may also inhibit other kinases such as MST-2 and MAP3K5.
Brain Penetration and Pharmacokinetics
A key advantage of PFE-360 is its ability to penetrate the blood-brain barrier, making it suitable for targeting neurological conditions . Pharmacokinetic studies have established that PFE-360 reaches its maximum brain concentration (Cmax) approximately 1 hour after administration . At a dose of 7.5 mg/kg, PFE-360 provides full LRRK2 kinase inhibition from 1 to 10 hours post-administration, with approximately 50% inhibition persisting at 12 hours .
Preclinical Research Findings
Renal Effects
A significant area of investigation has been the effect of PFE-360 on kidney morphology and function. Studies have demonstrated that PFE-360 treatment in rats induces a morphological kidney phenotype similar to that observed in LRRK2 knockout rats . These changes are characterized by:
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Darkened kidneys
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Progressive accumulation of hyaline droplets in the renal proximal tubular epithelium
Importantly, despite these morphological changes, extended treatment periods of up to 12 weeks revealed no histopathological evidence of renal tubular injury or alterations in blood and urine parameters that would indicate kidney toxicity or impaired function . These morphological changes were detected after 2 weeks of treatment and demonstrated partial reversibility within a 30-day treatment-free period .
Neurological Effects in Parkinson's Disease Models
The therapeutic potential of PFE-360 has been evaluated in animal models of Parkinson's disease, particularly the AAV-α-synuclein rat model. Research findings indicate:
Effects on LRRK2 Phosphorylation
In non-human primates (macaques), PFE-360 treatment has been shown to significantly reduce LRRK2 levels and phosphorylation in peripheral blood mononuclear cells (PBMCs), with undetectable levels of pS935-LRRK2. This provides strong evidence for effective LRRK2 inhibition in vivo, which is critical for its potential therapeutic applications.
Experimental Methods and Administration
Compound Preparation and Administration
For preclinical studies, PFE-360 is typically prepared and administered using the following protocol:
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Dissolution at a concentration of 3 mg/ml in a vehicle containing 10% captisol
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pH adjustment to 2 with 1 M methane sulfonic acid
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Administration by oral gavage using plastic feeding tubes
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Dosing regimen of 7.5 mg/kg twice daily with a 12-hour interval
Analytical Methods
The evaluation of PFE-360's effects in preclinical studies has employed various analytical techniques, including:
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SDS-PAGE and Western blotting for quantification of total LRRK2 expression levels and the level of LRRK2 inhibition (specifically phosphorylated LRRK2-S935)
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LC-MS/MS coupled to Waters Acquity UPLC for quantification of PFE-360 brain exposure
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Electrophysiological recordings to assess neuronal firing properties and patterns
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Behavioral tests such as the cylinder test to evaluate motor symmetry
Comparison to LRRK2 Knockout Models
An important aspect of PFE-360 research has been the comparison of pharmacological LRRK2 inhibition versus genetic knockout of LRRK2. Studies have revealed:
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PFE-360-induced renal changes resemble those observed in LRRK2 knockout rats
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Unlike LRRK2 knockout rats, no effects were observed in the lungs of PFE-360-treated animals
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LRRK2 knockout increases sensitivity to wavelength-specific stimuli in visual electrophysiology studies, informing optimal parameters for testing PFE-360's effects
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